4-Chloro-7-iodoquinoline-3-carbonitrile
Overview
Description
4-Chloro-7-iodoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H4ClIN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-7-iodoquinoline-3-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors . These may include pH, temperature, presence of other chemicals, and specific conditions within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile typically involves the halogenation of quinoline derivatives. One common method starts with 4-chloroquinoline, which undergoes iodination at the 7-position using iodine and a suitable oxidizing agent. The nitrile group is then introduced at the 3-position through a cyanation reaction. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-iodoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and bases like triethylamine (Et3N) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-7-iodoquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroquinoline-3-carbonitrile
- 7-Iodoquinoline-3-carbonitrile
- 4-Bromo-7-iodoquinoline-3-carbonitrile
Uniqueness
4-Chloro-7-iodoquinoline-3-carbonitrile is unique due to the presence of both chloro and iodo substituents, which confer distinct reactivity and properties. The combination of these halogens allows for versatile chemical modifications and enhances the compound’s utility in various applications. Compared to its analogs, this compound often exhibits superior performance in specific reactions and applications due to its unique structural features.
Properties
IUPAC Name |
4-chloro-7-iodoquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWSNLPWKBALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1I)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634130 | |
Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364793-64-6 | |
Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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